[4-[5-Tert-butyl-3-[(2-chlorophenyl)methyl]-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone
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Overview
Description
[4-[5-tert-butyl-3-[(2-chlorophenyl)methyl]-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone is a N-arylpiperazine.
Scientific Research Applications
Synthesis and Antimicrobial Activities
This chemical compound has been utilized in the synthesis of novel triazole derivatives, which have demonstrated significant antimicrobial activities. In a study by Bektaş et al. (2007), various derivatives were synthesized, and some were found to possess good or moderate activities against test microorganisms.
Preclinical Evaluation as a PET Tracer
Another significant application is in the development of PET (Positron Emission Tomography) tracers for imaging cerebral adenosine A2A receptors. Zhou et al. (2014) synthesized a tracer for mapping these receptors, which exhibited favorable brain kinetics and suitable characteristics as an A2AR PET tracer (Zhou et al., 2014).
Role in Antagonizing Adenosine A2a Receptors
Vu et al. (2004) explored the use of piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine, showing them to be potent and selective adenosine A2a receptor antagonists. These compounds demonstrated oral activity in rodent models of Parkinson's disease (Vu et al., 2004).
Synthesis Involving Naphtho Furan Moiety
In research by Abdelhamid et al. (2012), derivatives containing the naphtho furan moiety were synthesized, demonstrating the versatility of this compound in creating a variety of chemical structures (Abdelhamid et al., 2012).
Human Dihydroorotate Dehydrogenase Inhibitors
Gong et al. (2017) focused on the synthesis of triazole derivatives as inhibitors of human dihydroorotate dehydrogenase (HsDHODH), providing insights into their potential for medical applications (Gong et al., 2017).
Antimalarial Effects
Research by Werbel et al. (1973) demonstrated the antimalarial activity of certain derivatives of this compound against P. berghei in mice, indicating its potential in treating malaria (Werbel et al., 1973).
Properties
Molecular Formula |
C24H26ClN7O2 |
---|---|
Molecular Weight |
480 g/mol |
IUPAC Name |
[4-[5-tert-butyl-3-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C24H26ClN7O2/c1-24(2,3)23-26-20(30-10-12-31(13-11-30)22(33)18-9-6-14-34-18)19-21(27-23)32(29-28-19)15-16-7-4-5-8-17(16)25/h4-9,14H,10-13,15H2,1-3H3 |
InChI Key |
XHFIJGWAJPCDKS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=C(C(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)N=NN2CC5=CC=CC=C5Cl |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)N=NN2CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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